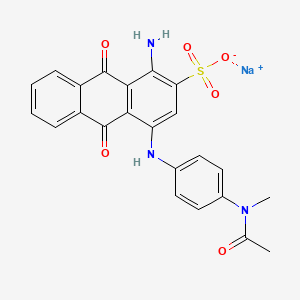
Acid blue 41
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acid Blue 41 is a water-soluble dye belonging to the anthraquinone family of colorants. It is commonly used in various industries, including textiles, paper, and leather, for its vibrant blue color. This dye is also utilized in biological staining and as a pH indicator due to its color-changing properties in different pH environments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 41 typically involves the reaction of anthraquinone with sulfonating agents. The process begins with the sulfonation of anthraquinone to produce anthraquinone-2-sulfonic acid. This intermediate is then reacted with an amine, such as aniline, under controlled conditions to yield this compound. The reaction conditions often include temperatures ranging from 100°C to 150°C and the use of catalysts to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the sulfonation and amination reactions are optimized for maximum yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is purified through filtration and crystallization to obtain a high-quality dye suitable for commercial use .
化学反应分析
Types of Reactions: Acid Blue 41 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different oxidation products, which may alter its color properties.
Reduction: Reduction reactions can lead to the formation of leuco compounds, which are colorless or less intensely colored.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used under alkaline conditions.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under mild to moderate conditions.
Major Products Formed:
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Leuco compounds and reduced anthraquinone derivatives.
Substitution Products: Amino and alkoxy derivatives of this compound.
科学研究应用
Acid Blue 41 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of dye-sensitized solar cells.
Biology: Employed in histological staining to differentiate cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in wastewater treatment processes to remove contaminants through adsorption and photocatalytic degradation .
作用机制
The mechanism of action of Acid Blue 41 involves its interaction with various molecular targets:
Molecular Targets: The dye binds to specific cellular components, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions.
Pathways Involved: In photodynamic therapy, this compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
相似化合物的比较
Acid Blue 25: Another anthraquinone dye with similar applications but different spectral properties.
Acid Blue 62: Known for its use in textile dyeing and paper coloring.
Acid Blue 93: Commonly used in the cosmetic industry for hair coloring .
Comparison:
属性
CAS 编号 |
2666-17-3 |
|---|---|
分子式 |
C23H19N3O6S.Na C23H19N3NaO6S |
分子量 |
488.5 g/mol |
IUPAC 名称 |
4-[4-[acetyl(methyl)amino]anilino]-1-amino-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C23H19N3O6S.Na/c1-12(27)26(2)14-9-7-13(8-10-14)25-17-11-18(33(30,31)32)21(24)20-19(17)22(28)15-5-3-4-6-16(15)23(20)29;/h3-11,25H,24H2,1-2H3,(H,30,31,32); |
InChI 键 |
CPKNWMILTFPHEY-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
2666-17-3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















